Seldomycin factor 5 trisulfate hexahydrate
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Overview
Description
Seldomycin factor 5 trisulfate hexahydrate is a member of the seldomycin family, which belongs to the aminoglycoside class of antibiotics. This compound is known for its potent antibacterial properties, particularly against aminoglycoside-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of seldomycin factor 5 involves several steps, including the displacement of a sulfonate ester to form 3’-epi-seldomycin factor 5. The removal of the hydroxyl group is achieved using the Barton procedure . The synthetic route typically involves the use of sodium iodide in dimethylformamide, leading to high yields of the desired product .
Industrial Production Methods: Industrial production of seldomycin factor 5 is primarily achieved through fermentation using Streptomyces hofunensis. The fermentation process is optimized by altering cultural conditions and using mutant strains resistant to specific analogues . The presence of Bacto-Peptone in the fermentation medium is crucial for high yields .
Chemical Reactions Analysis
Types of Reactions: Seldomycin factor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The removal of the 3’-hydroxyl group via displacement of a sulfonate ester is a notable reaction .
Common Reagents and Conditions: Common reagents used in the reactions of seldomycin factor 5 include sodium iodide, dimethylformamide, and Raney nickel . The Barton procedure is frequently employed for the removal of hydroxyl groups .
Major Products Formed: The major products formed from the reactions of seldomycin factor 5 include 3’-epi-seldomycin factor 5 and 3’-deoxyseldomycin factor 5 . These derivatives exhibit enhanced antibacterial activity against resistant strains .
Scientific Research Applications
Seldomycin factor 5 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of aminoglycosides . In biology and medicine, it is employed to investigate mechanisms of bacterial resistance and to develop new antibiotics . Industrially, seldomycin factor 5 is used in the production of derivatives with improved antibacterial properties .
Mechanism of Action
The mechanism of action of seldomycin factor 5 involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death . The compound targets the 30S subunit of the ribosome, preventing the formation of functional proteins .
Comparison with Similar Compounds
Seldomycin factor 5 is unique due to its potent activity against aminoglycoside-resistant bacteria. Similar compounds include kanamycin, gentamicin, and tobramycin . While these antibiotics share a similar mechanism of action, seldomycin factor 5 exhibits superior activity against resistant strains due to its structural modifications .
Properties
CAS No. |
56276-26-7 |
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Molecular Formula |
C18H38N6O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-amino-6-(aminomethyl)-2-[4,6-diamino-3-(3,4-diamino-5-methoxyoxan-2-yl)oxy-2-hydroxycyclohexyl]oxyoxan-4-ol |
InChI |
InChI=1S/C18H38N6O7/c1-27-10-5-28-17(13(24)12(10)23)30-15-7(20)3-8(21)16(14(15)26)31-18-11(22)9(25)2-6(4-19)29-18/h6-18,25-26H,2-5,19-24H2,1H3 |
InChI Key |
HJKXMQLJTKUBMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC(C(C1N)N)OC2C(CC(C(C2O)OC3C(C(CC(O3)CN)O)N)N)N |
Origin of Product |
United States |
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